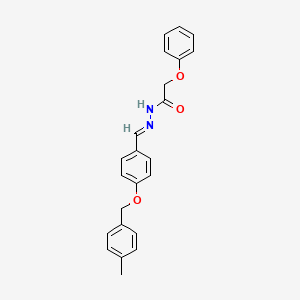
N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C22H20N2O2 and a molecular weight of 344.417 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide typically involves the condensation of 4-((4-Methylbenzyl)oxy)benzaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and phenoxyacetohydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the phenoxyacetohydrazide moiety.
4-[(4-Methylbenzyl)oxy]benzohydrazide: Lacks the benzylidene group and has different chemical properties.
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
767305-76-0 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H22N2O3/c1-18-7-9-20(10-8-18)16-27-22-13-11-19(12-14-22)15-24-25-23(26)17-28-21-5-3-2-4-6-21/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+ |
Clave InChI |
SCDZKGBOSKZCTH-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


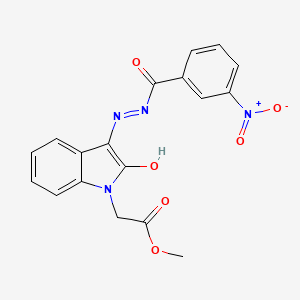
![4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12025252.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
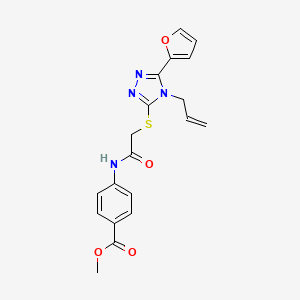
![(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025259.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025260.png)
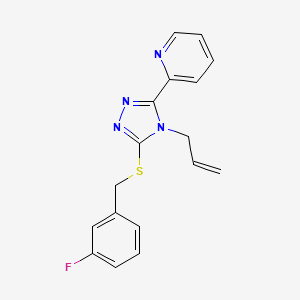
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025272.png)

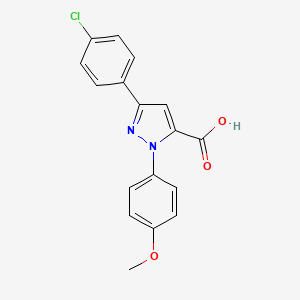


![(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025304.png)
